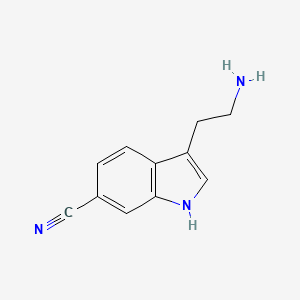

3-(2-aminoethyl)-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC13451280

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-6-carbonitrile |

| Standard InChI | InChI=1S/C11H11N3/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11/h1-2,5,7,14H,3-4,12H2 |

| Standard InChI Key | UZXBHUHYYSAFKG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C#N)NC=C2CCN |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC=C2CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indole system (benzene fused to pyrrole) with two functional groups:

-

3-(2-Aminoethyl) substituent: A two-carbon chain terminating in a primary amine (−CH2CH2NH2) at position 3.

-

6-Carbonitrile group: A nitrile (−C≡N) at position 6.

The planar indole ring allows π-π stacking interactions, while the aminoethyl and nitrile groups confer solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol .

Spectroscopic and Computational Data

-

SMILES:

C1=CC2=C(C=C1C#N)NC=C2CCN -

InChI Key:

UZXBHUHYYSAFKG-UHFFFAOYSA-N -

PSA (Polar Surface Area): 65.6 Ų, suggesting high hydrogen-bonding potential .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11N3 | |

| Molecular Weight | 185.22 g/mol | |

| Purity | ≥95% | |

| CAS Number | 467451-88-3 |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of the indole scaffold:

Route 1: Halogenation and Cross-Coupling

-

Halogenation: Introduction of iodine at position 3 of 1H-indole-6-carbonitrile using potassium iodide and oxidative conditions .

-

Buchwald-Hartwig Amination: Coupling of the iodinated intermediate with ethylene diamine derivatives under palladium catalysis to install the aminoethyl group .

Route 2: Reductive Amination

-

Nitrile Formation: Conversion of a carboxylic acid precursor to the nitrile via dehydration with phosphorus oxychloride (POCl3) .

-

Aminoethyl Introduction: Reductive amination of a ketone intermediate using sodium cyanoborohydride and ammonium acetate .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at position 6 requires directing groups (e.g., nitro or methoxy) during nitrile installation .

-

Amine Protection: The primary amine in the aminoethyl group often necessitates protection with tert-butoxycarbonyl (Boc) to prevent side reactions .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

-

Amino Group: Participates in acylation (e.g., with acetyl chloride) and sulfonylation (e.g., with tosyl chloride).

-

Nitrile Group: Hydrolyzes to carboxylic acids under acidic or basic conditions, enabling conversion to amides or esters .

Electrophilic Substitution

-

Indole C-2 and C-5 Positions: Bromination or nitration occurs preferentially due to the electron-donating aminoethyl group .

Metal-Catalyzed Transformations

-

Suzuki-Miyaura Coupling: The nitrile group acts as a directing metallation group for cross-coupling with aryl boronic acids .

Pharmaceutical and Biological Applications

Neurotransmitter Modulation

Derivatives of 3-(2-aminoethyl)-1H-indole-6-carbonitrile exhibit affinity for serotonin (5-HT) receptors due to structural similarity to tryptamine. Substitution at position 6 with electron-withdrawing groups (e.g., nitrile) enhances blood-brain barrier permeability .

Antiviral Agents

The nitrile moiety serves as a metal-chelating group in HIV-1 integrase inhibitors. Docking studies reveal interactions with Mg²⁺ ions in the enzyme’s active site, disrupting viral DNA integration .

Allosteric CB1 Receptor Modulators

Structural analogs, such as indole-2-carboxamides, demonstrate allosteric modulation of cannabinoid receptor 1 (CB1). The aminoethyl side chain enhances binding cooperativity (α = 6.95–19.68) by interacting with hydrophobic subpockets .

Industrial and Research Use

Analytical Methods

Emerging Research Directions

Fluorescent Probes

Functionalization with dansyl or fluorescein tags yields probes for imaging serotonin transporters in live cells .

Covalent Inhibitors

The nitrile group undergoes click chemistry with thiols, enabling the development of covalent kinase inhibitors targeting EGFR and BRAF .

Polymer Chemistry

Incorporation into conductive polymers enhances electron mobility in organic semiconductors, with applications in flexible electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume